molecular formula C14H10ClNOS B8614703 4-Chloro-3-[3-(methyloxy)phenyl]thieno[2,3-b]pyridine

4-Chloro-3-[3-(methyloxy)phenyl]thieno[2,3-b]pyridine

Cat. No. B8614703
M. Wt: 275.8 g/mol
InChI Key: VYUSGBOXWPJTFT-UHFFFAOYSA-N
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Patent
US09029545B2

Procedure details

A mixture of 3-[3-(methyloxy)phenyl]thieno[2,3-b]pyridin-4(7H)-one (Description 42) (465 mg, 1.807 mmol) and phosphorus oxychloride (5 mL, 53.6 mmol) was heated at 110° C. for 1 h. After cooling to RT, the mixture was poured onto ice, stirred for 30 min and then extracted with DCM (10 mL×3). The organic layers were combined, washed with saturated NaHCO3 solution (100 mL), brine (100 mL), filtered through phase separator and evaporated in vacuo. The residue was purified by chromatography on silica, eluting with a gradient of 0-40% ethyl acetate in cyclohexane, to give the title compound (424 mg). LCMS (A) m/z: 278 [M+1]+, Rt 1.33 min (acidic).
Quantity
465 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:9]2[C:17]3[C:16](=O)[CH:15]=[CH:14][NH:13][C:12]=3[S:11][CH:10]=2)[CH:6]=[CH:7][CH:8]=1.P(Cl)(Cl)([Cl:21])=O>>[Cl:21][C:16]1[CH:15]=[CH:14][N:13]=[C:12]2[S:11][CH:10]=[C:9]([C:5]3[CH:6]=[CH:7][CH:8]=[C:3]([O:2][CH3:1])[CH:4]=3)[C:17]=12

Inputs

Step One
Name
Quantity
465 mg
Type
reactant
Smiles
COC=1C=C(C=CC1)C1=CSC=2NC=CC(C21)=O
Name
Quantity
5 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to RT
ADDITION
Type
ADDITION
Details
the mixture was poured onto ice
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (10 mL×3)
WASH
Type
WASH
Details
washed with saturated NaHCO3 solution (100 mL), brine (100 mL)
FILTRATION
Type
FILTRATION
Details
filtered through phase separator
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on silica
WASH
Type
WASH
Details
eluting with a gradient of 0-40% ethyl acetate in cyclohexane

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=C2C(=NC=C1)SC=C2C2=CC(=CC=C2)OC
Measurements
Type Value Analysis
AMOUNT: MASS 424 mg
YIELD: CALCULATEDPERCENTYIELD 85.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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